molecular formula C22H16BrN3O7 B5916325 Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate

Cat. No.: B5916325
M. Wt: 514.3 g/mol
InChI Key: PHWIJJCGHLSWBW-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2E)-2-[(5-chlorofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate
  • Methyl 4-[(2E)-2-[(5-fluorofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate

Uniqueness

Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

methyl 4-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O7/c1-32-22(29)14-5-7-15(8-6-14)24-20(27)17(25-21(28)18-9-10-19(23)33-18)12-13-3-2-4-16(11-13)26(30)31/h2-12H,1H3,(H,24,27)(H,25,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWIJJCGHLSWBW-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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